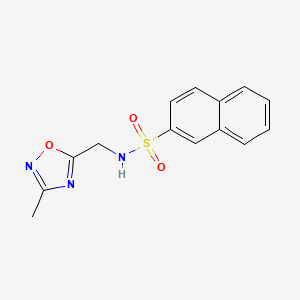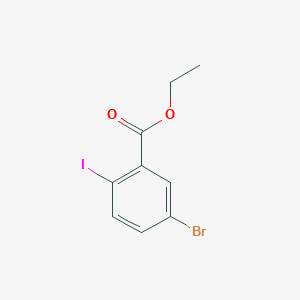
Ethyl 5-Bromo-2-iodobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Ethyl 5-Bromo-2-iodobenzoate involves several steps, including bromination, iodination, and esterification. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, which is a radical process . Similarly, the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid includes steps such as reduction, iodination, and azide formation . These methods demonstrate the versatility of halogenated benzoates in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 5-Bromo-2-iodobenzoate is characterized by the presence of halogen atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the crystal structure of Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and exhibits intermolecular C—H⋯O hydrogen bonds . These interactions are crucial for the stability and reactivity of the molecule.
Chemical Reactions Analysis
Compounds like Ethyl 5-Bromo-2-iodobenzoate can undergo various chemical reactions. The presence of bromo and iodo substituents makes them suitable for palladium-catalyzed cross-coupling reactions . Additionally, the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromo-2-(iodomethyl)benzofuran demonstrates the utility of these compounds in constructing heterocyclic structures with potential antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoates are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. The crystal structure analysis of related compounds shows that halogenated benzoates can form stable crystals with specific intermolecular interactions . These properties are important for the purification and characterization of these compounds, as well as for their applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Phosphine Oxide Reactions : Ethyl esters derived from halobenzoic acids, including those related to Ethyl 5-Bromo-2-iodobenzoate, have been used in catalyst-free phosphine oxide reactions. For instance, Jablonkai and Keglevich (2015) demonstrated that these esters could be produced in water under microwave irradiation, yielding phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).
Synthetic Chemistry
Antagonist Synthesis : In the synthesis of thromboxane receptor antagonists, 3-bromo-5-iodobenzoic acid, a compound related to Ethyl 5-Bromo-2-iodobenzoate, was utilized. This involved a regioselective Heck cross-coupling strategy as described by W. and Mason (1998) (W. & Mason, 1998).
Heterocyclic Compounds Synthesis : In the creation of [1,2,3]Triazolo[1,5-a]quinoline, a reaction involving a related compound, methyl 2-azido-5-bromobenzoate, was used, as reported by Pokhodylo and Obushak (2019) (Pokhodylo & Obushak, 2019).
Antipsychotic Agents Synthesis : Ethyl 5-Bromo-2-iodobenzoate-like compounds were used in synthesizing potential antipsychotic agents, as explored by Högberg et al. (1990) (Högberg, Ström, Hall, & Ögren, 1990).
Fungicidal Applications
- Fungitoxicity : Related compounds like ethyl 4-bromo-3,5-dinitrobenzoate have shown significant antifungal activity, as researched by Lehtonen, Summers, and Carter (1972) (Lehtonen, Summers, & Carter, 1972).
Pharmacological Applications
Monoamine Oxidase Inhibitors : Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates), similar to Ethyl 5-Bromo-2-iodobenzoate, were synthesized for studying their monoamine oxidase inhibitory properties, as Misra, Dwivedi, and Parmar (1980) investigated (Misra, Dwivedi, & Parmar, 1980).
Bioactivity of Hydrazide-Hydrazones : A study by Popiołek et al. (2020) synthesized hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid to assess their cytotoxicity and antimicrobial activity, which highlights the potential pharmacological applications of compounds similar to Ethyl 5-Bromo-2-iodobenzoate (Popiołek et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 5-Bromo-2-iodobenzoate is a chemical compound with the molecular formula C9H8BrIO2 Compounds like this are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction .
Mode of Action
Bromo and iodo groups on the benzene ring of the compound can potentially undergo various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution . These reactions involve the interaction of the compound with its targets, leading to changes in the molecular structure.
Biochemical Pathways
It’s worth noting that bromo and iodo groups on the benzene ring can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
Factors such as its molecular weight (35497 g/mol) and its physical form (solid) can influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Ethyl 5-Bromo-2-iodobenzoate’s action would depend on the specific context of its use, particularly the type of reaction it’s involved in and the molecules it interacts with. As a reagent in organic synthesis, its primary effect would be the transformation of target molecules into new compounds .
Action Environment
The action, efficacy, and stability of Ethyl 5-Bromo-2-iodobenzoate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature , and it should be kept in a dark place, sealed in dry conditions . These conditions help maintain the stability of the compound, ensuring its efficacy when used in reactions.
Propiedades
IUPAC Name |
ethyl 5-bromo-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUQSSZXGVRFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Bromo-2-iodobenzoate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)
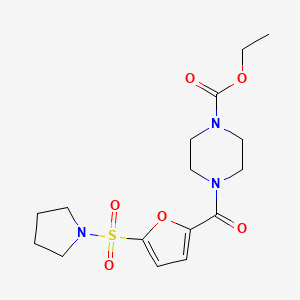
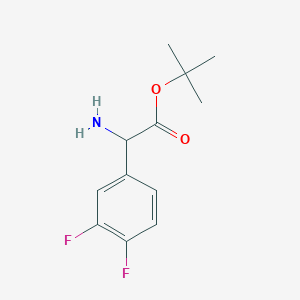
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)
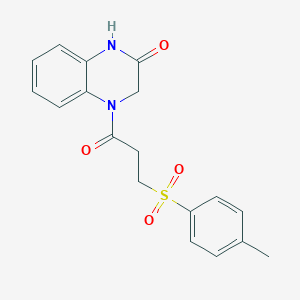
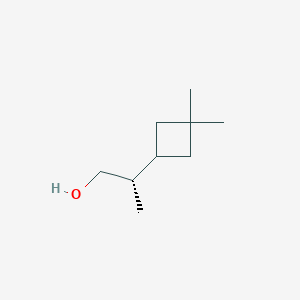
![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)

![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)
![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
